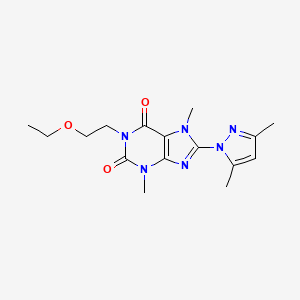
1,1-Dioxo-4-(pyridin-3-ylmethyl)-1lambda(6)-thiane-4-carboxylic acid hydrochlori
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,1-Dioxo-4-(pyridin-3-ylmethyl)-1lambda(6)-thiane-4-carboxylic acid hydrochloride (DPCA-HCl) is an organic compound that has been studied extensively due to its potential applications in a variety of scientific research fields. It is a derivative of pyridine, an aromatic heterocyclic organic compound that is found in many natural products and is the basis of many synthetic compounds. DPCA-HCl has been used in a variety of laboratory experiments due to its ability to act as a chelating agent and its solubility in water. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for DPCA-HCl.
Scientific Research Applications
Inhibitors of HCV NS5B Polymerase
Compounds with structural similarities to "1,1-Dioxo-4-(pyridin-3-ylmethyl)-1lambda(6)-thiane-4-carboxylic acid hydrochloride" have been explored as potent inhibitors of HCV NS5B polymerase. For example, a study by Ellis et al. (2008) discovered a novel class of inhibitors demonstrating significant inhibitory activities in biochemical and replicon assays, along with good stability toward human liver microsomes. This research emphasizes the potential for developing antiviral therapeutics targeting hepatitis C virus replication (Ellis et al., 2008).
Coordination Polymers and Photophysical Properties
Research on coordination polymers assembled from derivatives of aromatic carboxylic acids, such as those studied by Sivakumar et al. (2011), showcases the synthesis, crystal structures, and photophysical properties of lanthanide-based coordination compounds. These findings demonstrate the utility of related chemical structures in materials science, particularly in developing compounds with efficient light-harvesting chromophores and luminescence efficiencies (Sivakumar et al., 2011).
Antiallergic Compounds
Compounds structurally similar to the queried chemical have been synthesized for potential antiallergic applications. Görlitzer and Kramer (2000) synthesized and transformed esters of 1,4-dihydro-4-oxo-(1)benzothieno(3,2-b)pyridine-2-carboxylic acid, investigating their redox properties and potential as antiallergic agents. This research contributes to the pharmaceutical development of new antiallergic medications (Görlitzer & Kramer, 2000).
Synthesis and Characterization of Derivatives
Studies on the synthesis and characterization of carboxylic acid derivatives, such as those by Saygili et al. (2015), provide insights into the chemical behavior and potential applications of compounds with carboxylic acid functionalities. These research efforts are crucial for understanding the fundamental properties and reactions of such compounds, which can be applied in various fields, including drug development and materials science (Saygili et al., 2015).
properties
IUPAC Name |
1,1-dioxo-4-(pyridin-3-ylmethyl)thiane-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S.ClH/c14-11(15)12(3-6-18(16,17)7-4-12)8-10-2-1-5-13-9-10;/h1-2,5,9H,3-4,6-8H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOPRHCWMBBHBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CC2=CN=CC=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dioxo-4-(pyridin-3-ylmethyl)-1lambda(6)-thiane-4-carboxylic acid hydrochlori | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2803987.png)

![N-benzhydryl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2803991.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2803993.png)
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane](/img/structure/B2803995.png)


![[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3,5-bis(trifluoromethyl)benzoate](/img/structure/B2803998.png)
![5-methyl-2-phenyl-7-(4-(2-phenylbutanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2804000.png)
![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2804003.png)
![6-(4-Chlorophenyl)-2-[1-(4-methyl-3-oxopyrazin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2804005.png)

